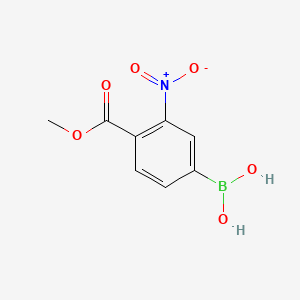

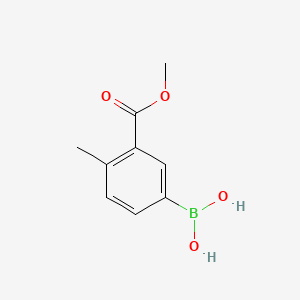

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Methoxycarbonyl)phenylboronic Acid is used in the synthesis and evaluation of several organic compounds .

Synthesis Analysis

The synthesis of 4-(Methoxycarbonyl)phenylboronic Acid involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation . The synthesis also involves a sequence of hydroboration-deboronation .Chemical Reactions Analysis

4-(Methoxycarbonyl)phenylboronic Acid is a reagent used for various chemical reactions including the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It is also used in Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid include a melting point of 197-200 °C (lit.) . It is soluble in methanol .Aplicaciones Científicas De Investigación

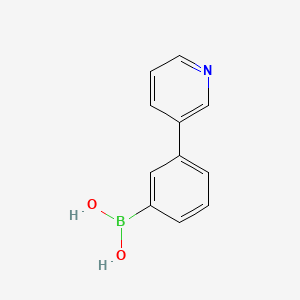

Suzuki-Miyaura Coupling Reactions

Boronic acids, including “4-Methoxycarbonyl-3-nitrophenylboronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds. It’s a powerful tool in organic synthesis and is widely used in the synthesis of various organic compounds.

Preparation of Inhibitors

Boronic acids have been used in the preparation of inhibitors for various biological targets . For example, they can be used to inhibit enzymes like lactate dehydrogenase, which plays a role in cancer cell proliferation .

Tandem-type Pd (II)-catalyzed Oxidative Heck Reaction and Intramolecular C-H Amidation Sequence

This is a specific type of reaction where “4-Methoxycarbonylphenylboronic acid” could potentially be used as a reagent . The reaction involves the formation of a carbon-carbon bond and the introduction of an amide group into the molecule.

Copper-mediated Ligandless Aerobic Fluoroalkylation of Arylboronic Acids with Fluoroalkyl Iodides

In this reaction, arylboronic acids, such as “4-Methoxycarbonylphenylboronic acid”, can be used as reagents . The reaction involves the introduction of a fluoroalkyl group into the molecule.

One-pot ipso-Nitration of Arylboronic Acids

This is another reaction where “4-Methoxycarbonylphenylboronic acid” could potentially be used as a reagent . The reaction involves the introduction of a nitro group into the molecule.

Copper-catalyzed Nitration

“4-Methoxycarbonylphenylboronic acid” could potentially be used in copper-catalyzed nitration reactions . These reactions involve the introduction of a nitro group into the molecule.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions , suggesting that the compound may interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In the context of suzuki-miyaura coupling reactions, boronic acids typically undergo transmetalation, a process where the boronic acid group is transferred from boron to palladium .

Biochemical Pathways

In suzuki-miyaura coupling reactions, boronic acids play a crucial role in the formation of carbon-carbon bonds , which are fundamental in various biochemical pathways.

Result of Action

As a component in suzuki-miyaura coupling reactions, this compound would contribute to the formation of carbon-carbon bonds , which are integral to the structure of many organic compounds.

Action Environment

The action of 4-Methoxycarbonyl-3-nitrophenylboronic acid, like other boronic acids, can be influenced by environmental factors. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C . These conditions help maintain the stability of the compound, thereby influencing its efficacy in reactions.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-methoxycarbonyl-3-nitrophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4,12-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNDQDNATQPFEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

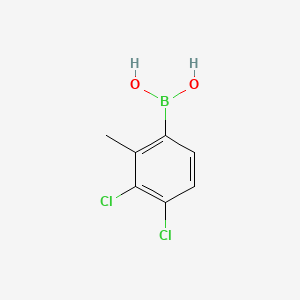

B(C1=CC(=C(C=C1)C(=O)OC)[N+](=O)[O-])(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659397 |

Source

|

| Record name | [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methoxycarbonyl)-3-nitrophenyl)boronic acid | |

CAS RN |

85107-56-8 |

Source

|

| Record name | [4-(Methoxycarbonyl)-3-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)